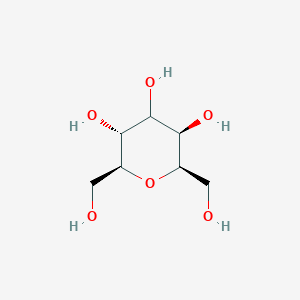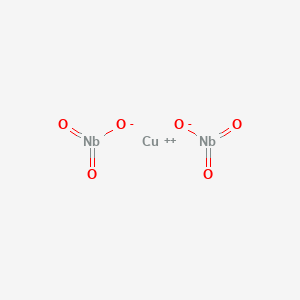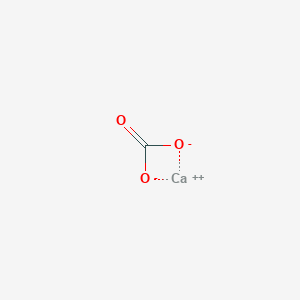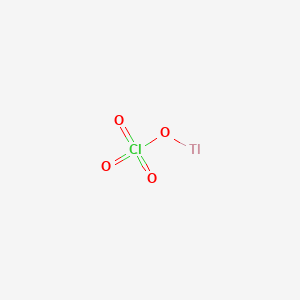
Thallium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thallium perchlorate is a chemical compound with the formula TlClO4. It is a colorless, odorless, and highly toxic substance that is widely used in scientific research. Thallium perchlorate is a strong oxidizing agent and can be synthesized through a variety of methods.
Wirkmechanismus
Thallium perchlorate acts as a strong oxidizing agent in biological systems. It can oxidize various biomolecules, including proteins, lipids, and nucleic acids. Thallium perchlorate also inhibits the activity of various enzymes, including ATPase and creatine kinase.
Biochemical and Physiological Effects:
Thallium perchlorate is highly toxic and can cause severe biochemical and physiological effects. It can cause damage to the liver, kidneys, and nervous system. Thallium perchlorate can also cause gastrointestinal symptoms, such as nausea, vomiting, and diarrhea. Long-term exposure to thallium perchlorate can lead to hair loss, skin discoloration, and neurological damage.
Vorteile Und Einschränkungen Für Laborexperimente
Thallium perchlorate is a powerful oxidizing agent that is widely used in laboratory experiments. It is highly reactive and can be used to synthesize various compounds. However, thallium perchlorate is also highly toxic and must be handled with extreme care. It can cause severe health effects if ingested or inhaled.
Zukünftige Richtungen
There are several future directions for thallium perchlorate research. One area of research is the development of new synthesis methods for thallium perchlorate. Another area of research is the investigation of the mechanism of action of thallium perchlorate in biological systems. Additionally, research can be conducted on the development of new thallium perchlorate-based compounds for use in various applications, such as medicine and materials science.
Conclusion:
In conclusion, thallium perchlorate is a highly toxic and powerful oxidizing agent that is widely used in scientific research. It can be synthesized through various methods and is used in the synthesis of various organic and inorganic compounds. Thallium perchlorate has severe biochemical and physiological effects and must be handled with extreme care. Future research can focus on the development of new synthesis methods, investigation of the mechanism of action, and the development of new thallium perchlorate-based compounds.
Synthesemethoden
Thallium perchlorate can be synthesized through various methods. One method involves the reaction of thallium(I) carbonate with perchloric acid. Another method involves the reaction of thallium(I) hydroxide with perchloric acid. Thallium perchlorate can also be prepared by the reaction of thallium(I) chloride with sodium perchlorate.
Wissenschaftliche Forschungsanwendungen
Thallium perchlorate is widely used in scientific research as a strong oxidizing agent. It is used in the synthesis of various organic and inorganic compounds. Thallium perchlorate is also used in the preparation of thallium(I) salts, which are used in the production of optical lenses and prisms.
Eigenschaften
CAS-Nummer |
13453-40-2 |
|---|---|
Produktname |
Thallium perchlorate |
Molekularformel |
ClO4Tl |
Molekulargewicht |
303.83 g/mol |
IUPAC-Name |
perchloryloxythallium |
InChI |
InChI=1S/ClHO4.Tl/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 |
InChI-Schlüssel |
OWFNVXUZWJBPMP-UHFFFAOYSA-M |
SMILES |
O=Cl(=O)(=O)O[Tl] |
Kanonische SMILES |
[O-]Cl(=O)(=O)=O.[Tl+] |
Synonyme |
THALLIUMPERCHLORATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
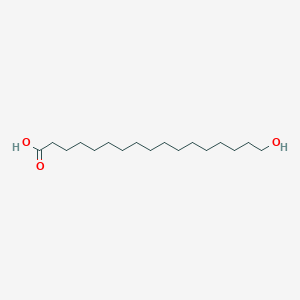
![Tetrasodium;5-[[4-[[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-7-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B84100.png)
![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)
![(1S,15S)-15-Methoxy-4-oxa-9-azatetracyclo[7.7.0.01,12.02,6]hexadeca-2(6),12-dien-3-one](/img/structure/B84104.png)



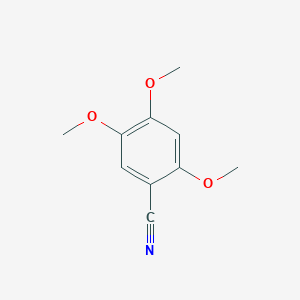
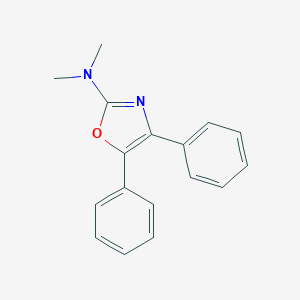
![[1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B84114.png)
